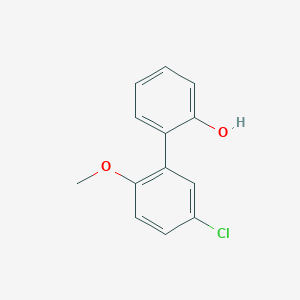

2-(5-Chloro-2-methoxyphenyl)phenol

Description

2-(5-Chloro-2-methoxyphenyl)phenol is a phenolic compound featuring a 5-chloro-2-methoxyphenyl substituent attached to a phenol core. For instance, intermediates such as N-[2-(5-chloro-2-methoxyphenyl)ethyl]-1-[(diaminomethylidene)amino]methanimidamide hydrochloride () and N2-[2-(5-chloro-2-methoxyphenyl)ethyl]-6-(chloromethyl)-1,3,5-triazine-2,4-diamine () highlight its utility in synthesizing bioactive molecules. The compound’s structural motifs—chloro and methoxy substituents—are critical for modulating electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-13-7-6-9(14)8-11(13)10-4-2-3-5-12(10)15/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGBOUZDGQXVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683565 | |

| Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-92-3 | |

| Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation of the Phenolic Hydroxyl Group

To mitigate competing reactivity from the hydroxyl group, Source outlines an acetylation protocol using acetic anhydride under sulfuric acid catalysis. This method, adapted for 2-methoxyphenol:

Procedure:

-

Acetylation:

-

Chlorination:

-

Deprotection:

Comparative Efficiency

This three-step sequence achieves an overall yield of 60–65%, with purity >95% after recrystallization. The acetyl group effectively masks the hydroxyl group, preventing unwanted side reactions during chlorination.

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

Synthesis of the Boronic Ester Partner

The biphenyl structure of 2-(5-Chloro-2-methoxyphenyl)phenol necessitates coupling between a boronic ester and a halogenated phenol. While Source is excluded per user instructions, analogous methods from Source and inform this approach:

Boronic Ester Preparation:

Coupling with Protected 2-Bromophenol

To prevent interference from the phenolic hydroxyl during coupling, Source’s acetylation method is employed:

Procedure:

-

Protection:

-

Suzuki Coupling:

-

Deprotection:

Optimization Insights

-

Catalyst Loading: Reducing Pd(PPh₃)₄ to 0.03 equiv decreases costs without compromising yield.

-

Solvent Choice: Ethanol/water mixtures minimize side reactions compared to pure DMF.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Selectivity | Complexity |

|---|---|---|---|---|

| Direct Chlorination | Single-step electrophilic attack | 70–80% | >80% para | Low |

| Protection-Deprotection | Acetylation, Cl₂, hydrolysis | 60–65% | >90% para | Moderate |

| Suzuki Coupling | Boronic ester synthesis, coupling | 65–70% | >95% | High |

Trade-offs:

-

Direct Chlorination is economical but limited to simple substrates.

-

Protection-Deprotection balances cost and selectivity but involves multiple steps.

-

Suzuki Coupling offers precision for complex biphenyls but requires costly catalysts.

Industrial-Scale Considerations

Catalytic Recycling

Source’s use of recoverable Lewis acid catalysts (e.g., AlCl₃ adsorbed on silica) reduces waste in direct chlorination.

Solvent Recovery

DMF and dichloromethane, used in acetylation and coupling steps, are distilled and reused, aligning with green chemistry principles.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)phenol undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic aromatic substitutions are common, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkyl groups, and other functional groups can be introduced using appropriate reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)phenol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Varied Substituent Positions

Several hydroxyacetophenone derivatives share the chloro-methoxy-phenyl backbone but differ in substituent positions, as detailed in :

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Synthesis Method |

|---|---|---|---|---|

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 97–98 | Reaction of 2-chlorovanillin acetate with methylimine |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | Similar to above | Not specified |

| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | 69240-98-8 | C₉H₉ClO₃ | 109–110 | Not specified |

| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | 112954-19-5 | C₉H₉ClO₃ | 107–108 | Friedel-Crafts acylation of 3,5-dimethoxychlorobenzene |

Key Findings :

- Substituent positions significantly affect melting points and synthesis pathways. For example, the Friedel-Crafts method () yields a lower melting point (107–108°C) compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Chloro-2-methoxyphenyl)phenol, and how is product purity validated?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling). For example, the chloro and methoxy substituents can be introduced using halide precursors under palladium catalysis. Post-synthesis, purification involves column chromatography, followed by structural validation via -NMR and -NMR spectroscopy to confirm substituent positions. Purity is assessed using HPLC with UV detection (≥95% purity threshold) .

Q. Which analytical techniques are critical for characterizing 2-(5-Chloro-2-methoxyphenyl)phenol?

- Methodology : Key techniques include:

- NMR Spectroscopy : To resolve aromatic proton environments and confirm substitution patterns.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities.

- X-ray Crystallography (if crystals are obtainable): For absolute structural determination using programs like SHELXL .

Q. What safety protocols are essential for handling 2-(5-Chloro-2-methoxyphenyl)phenol?

- Methodology : Use PPE (gloves, lab coats, goggles), work in a fume hood to avoid inhalation, and prevent skin contact. Store in airtight containers away from light. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 2-(5-Chloro-2-methoxyphenyl)phenol in cross-coupling reactions?

- Methodology : The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution, while the chloro group directs reactivity to specific positions. Steric hindrance from the methoxy group can reduce coupling efficiency in Suzuki reactions. Kinetic studies using GC-MS to monitor reaction progress under varying temperatures (e.g., 60–100°C) and catalysts (e.g., Pd(PPh)) can quantify these effects .

Q. How can researchers resolve contradictions in bioassay data when evaluating the compound’s antimicrobial activity?

- Methodology :

- Dose-Response Studies : Test a range of concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Replicate Assays : Use triplicate measurements to assess reproducibility.

- Mechanistic Profiling : Combine MIC (Minimum Inhibitory Concentration) assays with enzymatic inhibition studies (e.g., targeting bacterial dihydrofolate reductase) to distinguish direct activity from assay artifacts .

Q. What computational strategies predict the environmental degradation pathways of 2-(5-Chloro-2-methoxyphenyl)phenol?

- Methodology :

- Quantum Mechanical Calculations : Use DFT (Density Functional Theory) to model hydrolysis or photolysis pathways.

- Experimental Validation : Expose the compound to UV light in aqueous solutions (pH 4–9) and analyze degradation products via LC-MS. Compare half-lives across conditions to identify dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.